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Compound of Interest

Compound Name: Cyclohexanone-2,2,6,6-d4

Cat. No.: B085639

An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4

This technical guide provides a comprehensive overview of the chemical properties, structure,
and analytical methodologies related to Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue
of cyclohexanone. This document is intended for researchers, scientists, and professionals in
drug development and chemical synthesis who utilize stable isotope-labeled compounds for a
variety of applications, including as internal standards in mass spectrometry, for mechanistic
studies, and in metabolic fate studies.

Core Chemical Properties

Cyclohexanone-2,2,6,6-d4 is a colorless liquid with an odor similar to acetone.[1] Its physical
and chemical properties are summarized in the table below. The primary distinction from its
non-deuterated analogue is its increased molecular weight due to the presence of four
deuterium atoms at the alpha positions to the carbonyl group.[2]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b085639?utm_src=pdf-interest
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://www.bartleby.com/subject/science/chemistry/concepts/ir-spectrum-of-cyclohexanone
https://www.sigmaaldrich.com/KR/ko/product/aldrich/176613
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CeDaHeO [2][3]
Molecular Weight 102.17 g/mol [3114]
CAS Number 1006-03-7 [31[4]
Appearance Colorless, oily liquid [1]
Boiling Point 153 °C (lit.) [3]
Melting Point -47 °C (lit.) [3]
Density 0.986 g/mL at 25 °C [2][3]
Refractive Index n20/D 1.449 (lit.) [3]
Flash Point 44 °C (111.2 °F) - closed cup [2][3]
Isotopic Purity >98 atom % D [2][3]
Chemical Purity =>99% (CP) [3]

Chemical Structure

The molecular structure of Cyclohexanone-2,2,6,6-d4 consists of a six-membered carbon ring
containing a ketone functional group. The deuterium atoms are specifically located at the 2 and
6 positions, which are the carbon atoms immediately adjacent to the carbonyl group.

Caption: 2D structure of Cyclohexanone-2,2,6,6-d4.

Experimental Protocols and Spectral Data

The characterization of Cyclohexanone-2,2,6,6-d4 relies on standard analytical techniques
such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and
Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For
cyclohexanone, a prominent peak is the C=0 stretch, which is characteristic of ketones.[5]
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» Methodology: A typical procedure involves obtaining a liquid phase or Attenuated Total
Reflectance (ATR) IR spectrum.[4] The sample is applied directly to the ATR crystal or
placed between salt plates for transmission analysis. The spectrum is recorded over the mid-
infrared range (typically 4000-400 cm™1).

o Expected Spectrum: The IR spectrum of cyclohexanone shows a strong, sharp absorption
band around 1710-1715 cm~* corresponding to the carbonyl (C=0) stretching vibration.[1][5]
Other significant peaks include C-H stretching and bending vibrations. For the deuterated
analogue, C-D stretching vibrations would be expected around 2100-2200 cm~1, which is a
region typically clear of other strong absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the atoms within a molecule.

e 1H NMR: In the proton NMR spectrum of the non-deuterated cyclohexanone, signals for the
alpha, beta, and gamma protons appear at distinct chemical shifts. For Cyclohexanone-
2,2,6,6-d4, the signals corresponding to the alpha-protons (at positions 2 and 6) would be
absent due to the substitution with deuterium.

e 13C NMR: The carbon-13 NMR spectrum would show signals for the different carbon atoms
in the ring. The carbons at positions 2 and 6, being bonded to deuterium, would exhibit a
triplet multiplicity due to C-D coupling and would be shifted slightly upfield compared to the
non-deuterated compound.

o Methodology: A sample is typically dissolved in a deuterated solvent (e.g., CDCIs) and
placed in an NMR tube. 1D (*H, 13C) and 2D (e.g., COSY, HSQC) spectra are acquired on a
high-field NMR spectrometer.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound.

» Methodology: For a volatile compound like Cyclohexanone-2,2,6,6-d4, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common technique.[4] The sample is
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injected into a gas chromatograph for separation and then introduced into the mass
spectrometer, where it is ionized (typically by electron ionization).

o Expected Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding
to the mass of the deuterated molecule (m/z = 102). This is a mass shift of +4 compared to
unlabeled cyclohexanone (m/z = 98).[2][7] The fragmentation pattern will be characteristic of
the cyclohexanone ring structure, and analysis of the fragment ions can confirm the location
of the deuterium labels.

Synthesis

While detailed, step-by-step synthesis protocols for Cyclohexanone-2,2,6,6-d4 are proprietary
to commercial suppliers, the general approach involves the deuteration of cyclohexanone. This
can be achieved through methods such as acid or base-catalyzed exchange of the alpha-
protons with a deuterium source, like deuterium oxide (D20). The synthesis of non-deuterated
cyclohexanone is commonly performed by the oxidation of cyclohexanol.[8][9]

Biological Activity and Signaling Pathways

Currently, there is no documented evidence of specific signaling pathways or significant
biological activities for Cyclohexanone-2,2,6,6-d4 itself. Its primary utility is as a labeled
internal standard or a tool in metabolic and mechanistic studies of other compounds, where its
chemical behavior mimics the unlabeled analogue, but its mass allows for clear differentiation
in mass spectrometric analyses.

Safety and Handling

Cyclohexanone-2,2,6,6-d4 is a flammable liquid and vapor. It is harmful if swallowed, in
contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] Appropriate personal
protective equipment, including gloves, safety glasses, and a lab coat, should be worn when
handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Store in a cool, dry, and well-ventilated place away from ignition sources.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.sigmaaldrich.com/KR/ko/product/aldrich/176613
https://www.researchgate.net/figure/GC-Mass-spectrum-of-cyclohexanone-with-its-molecular-ion-peak-at-98-amu_fig1_315976035
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://m.youtube.com/watch?v=sEDm1uMHhWw
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Laboratory_Experiments/02%3A_Organic_Laboratory_Experiments/2.07%3A_The_preparation_of_Cyclohexanone_from_Cyclohexanol
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://www.benchchem.com/product/b085639?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/176613
https://isotope.com/cyclohexanone-2-2-6-6-d4-dlm-3018-group
https://www.benchchem.com/product/b085639?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
e 2. Cyclohexanone-2,2,6,6-d4 D 98atom 1006-03-7 [sigmaaldrich.com]
e 3. Cyclohexanone-2,2,6,6-d4 D 98atom 1006-03-7 [sigmaaldrich.com]

e 4. Cyclohexanone-2,2,6,6-d4 | C6H100 | CID 12998634 - PubChem
[pubchem.ncbi.nim.nih.gov]

» 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy
Co., Ltd. [giboch.com]

¢ 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]
e 7. researchgate.net [researchgate.net]
¢ 8. m.youtube.com [m.youtube.com]

e 9. chem.libretexts.org [chem.libretexts.org]

[isotope.com]

 To cite this document: BenchChem. [Cyclohexanone-2,2,6,6-d4 chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085639#cyclohexanone-2-2-6-6-d4-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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